8-Bromo-isochroman-4-one
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Overview
Description
8-Bromo-isochroman-4-one is a chemical compound belonging to the class of isochromanones. It is characterized by the presence of a bromine atom at the 8th position of the isochroman-4-one structure. Isochromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-isochroman-4-one typically involves the bromination of isochroman-4-one. One common method is the bromination of isochroman-4-one using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow bromination. This method allows for better control over reaction conditions and yields higher purity products .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-isochroman-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted isochroman-4-one derivatives.
Scientific Research Applications
8-Bromo-isochroman-4-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 8-Bromo-isochroman-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biological pathways. For example, it has been shown to inhibit the enzyme SIRT2, which is involved in neurodegenerative disorders .
Comparison with Similar Compounds
Chroman-4-one: Lacks the bromine atom and has different biological activities.
Thiochroman-4-one: Contains a sulfur atom instead of oxygen, showing different bioactivity profiles.
Flavanone: A related compound with a different ring structure and biological properties.
Uniqueness: 8-Bromo-isochroman-4-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
8-bromo-1H-isochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYLISMVHVHXMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Br)C(=O)CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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